

Benzyl 4-oxoazetidine-2-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: *Benzyl 4-oxoazetidine-2-carboxylate*

Cat. No.: *B1273849*

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An In-depth Technical Guide to **Benzyl 4-oxoazetidine-2-carboxylate**

This technical guide provides a comprehensive overview of **Benzyl 4-oxoazetidine-2-carboxylate**, a significant building block in medicinal chemistry and drug development. The document details its physicochemical properties, a representative synthetic protocol, and its role as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

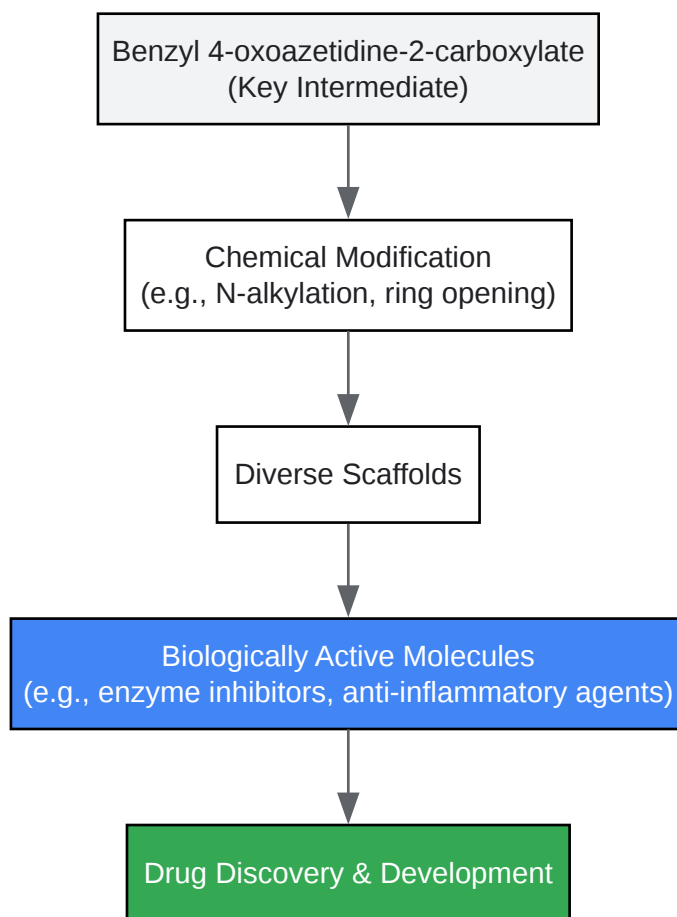
Physicochemical Properties

Benzyl 4-oxoazetidine-2-carboxylate is a versatile chemical intermediate.^[1] Its core structure, the azetidine ring, imparts unique reactivity that is leveraged in various synthetic applications.^[1]

Identifier	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₃ [1][2][3][4][5][6]
Molecular Weight	205.21 g/mol [1][2][3][5][6]
CAS Number	87791-58-0 (racemic), 72776-05-7 ((S)-enantiomer)[1][2][3][5]
Appearance	White to yellow powder or crystals[1]
Melting Point	137-140 °C[1][3]

Role in Pharmaceutical Synthesis

Benzyl 4-oxoazetidine-2-carboxylate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of novel therapeutic agents. The azetidinone (β -lactam) scaffold is a key feature in many antibiotics and other pharmacologically important compounds.[7] This compound provides a foundational structure for creating more complex derivatives for drug discovery programs.[1]



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Role as a key synthetic intermediate.

Representative Experimental Protocol: Synthesis of a Related Azetidine Derivative

While a specific protocol for the synthesis of **Benzyl 4-oxoazetidine-2-carboxylate** was not detailed in the provided context, the following is a representative procedure for the synthesis of a structurally related compound, tert-butyl 3-oxoazetidine-1-carboxylate, which illustrates the general methodologies employed in handling azetidine compounds.[8] This synthesis involves the oxidation of a hydroxyl precursor.

Objective: To synthesize tert-butyl 3-oxoazetidine-1-carboxylate from tert-butyl 3-hydroxyazetidine-1-carboxylate.

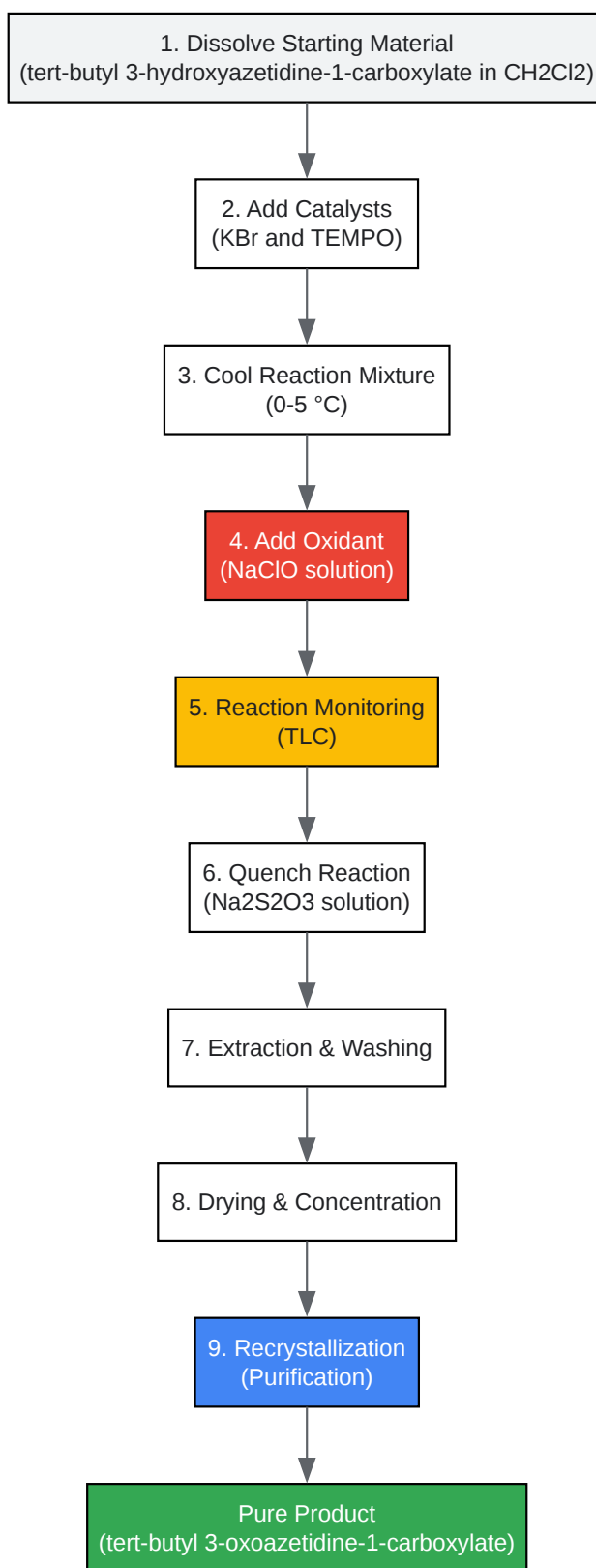
Materials:

- tert-butyl 3-hydroxyazetidine-1-carboxylate
- Dichloromethane (CH_2Cl_2)
- Potassium bromide (KBr)
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Sodium hypochlorite (NaClO) solution
- Sodium bicarbonate (NaHCO_3) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- n-Heptane

Procedure:

- A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH_2Cl_2 (100 mL) is prepared in a reaction vessel.
- A solution of KBr (0.68 g, 5.7 mmol) in water (5 mL) is added to the reaction mixture.
- TEMPO (0.09 g, 0.57 mmol) is then added to the mixture.
- The reaction mixture is cooled to 0-5 °C in an ice bath.
- A solution of 10% NaClO (43.1 g) containing 0.2 N NaHCO_3 (11.5 mL) is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 5 °C.
- The reaction is stirred at 0-5 °C for an additional 30 minutes.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction is quenched by the addition of 10% $\text{Na}_2\text{S}_2\text{O}_3$ solution (20 mL).
- The layers are separated, and the aqueous layer is extracted with CH_2Cl_2 (2 x 50 mL).
- The combined organic layers are washed with brine (20 mL), dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure to yield the crude product as a white solid.
- The crude solid is recrystallized from a mixture of ethyl acetate and n-heptane to afford the pure tert-butyl 3-oxoazetidine-1-carboxylate.



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Oxidation of a hydroxyazetidine.

Conclusion

Benzyl 4-oxoazetidine-2-carboxylate is a valuable reagent in organic synthesis, particularly for the construction of novel pharmaceutical candidates. Its defined physicochemical properties and versatile reactivity make it an important building block for medicinal chemists. The methodologies for its synthesis and derivatization are well-established, allowing for its integration into various drug discovery pipelines.

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